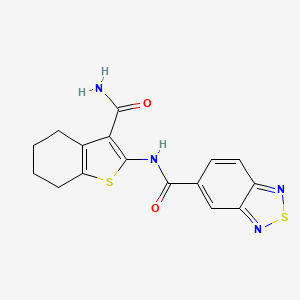
N-(3,5-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is an organic compound that belongs to the class of benzothiadiazole derivatives This compound is characterized by the presence of a benzothiadiazole ring system substituted with a 3,5-dimethylphenyl group and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide typically involves the reaction of 3,5-dimethylaniline with 1,2,3-benzothiadiazole-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(3,5-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiadiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular targets and pathways involved may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- N-(2,3-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide
- N-(3,4-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide
- N-(2,5-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide
Uniqueness
N-(3,5-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethyl groups can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
特性
分子式 |
C15H13N3OS |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
N-(3,5-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide |
InChI |
InChI=1S/C15H13N3OS/c1-9-5-10(2)7-12(6-9)16-15(19)11-3-4-13-14(8-11)20-18-17-13/h3-8H,1-2H3,(H,16,19) |
InChIキー |
GMJGIBODWFBQHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)N=NS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxido-3-isothiazolyl]azepane](/img/structure/B11286706.png)
![1-(4-Ethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11286710.png)
![3-(3,4-dimethylphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11286712.png)
![6-(3,5-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11286713.png)
![3-(3-Fluorophenyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11286714.png)
![2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11286721.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11286722.png)
![3-ethyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11286723.png)

![2-Methyl-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11286728.png)

![2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B11286744.png)
![8-Chloro-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B11286750.png)
![5,5-dimethyl-15-pyrrolidin-1-yl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene](/img/structure/B11286751.png)
